Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate
説明
特性
IUPAC Name |
methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(12(17)18-2)19-10-6-5-9(14-15-10)13-11(16)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSDLNMOCZKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the cyclopropanecarboxamido group: This step involves the reaction of the pyridazine intermediate with cyclopropanecarboxylic acid or its derivatives under amide formation conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thioester group, where nucleophiles such as amines or alcohols can replace the ester group, forming new amide or ester derivatives.
科学的研究の応用
Chemical Properties and Structure
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 422.4 g/mol
- IUPAC Name : 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl]amino-N-methylpyridazine-3-carboxamide
This compound belongs to the class of pyridazine derivatives and features a unique cyclopropanecarboxamide moiety that enhances its biological activity.
Psoriasis Treatment
CRAVACITINIB has been primarily investigated for its efficacy in treating psoriasis. It functions as a selective inhibitor of the TYK2 (tyrosine kinase 2), which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory responses. Clinical trials have demonstrated its potential to significantly reduce psoriasis symptoms, leading to its approval for this indication in 2022 .
Investigational Indications
Beyond psoriasis, CRAVACITINIB is under investigation for multiple other conditions, including:
- Autoimmune Diseases : Its inhibition of TYK2 may provide therapeutic benefits in diseases like lupus and inflammatory bowel disease.
- Cancer : Preliminary studies suggest potential applications in oncology due to its effects on immune modulation and tumor microenvironment .
Case Study 1: Efficacy in Psoriasis
In a Phase II clinical trial involving patients with moderate to severe plaque psoriasis, CRAVACITINIB was administered over a 12-week period. Results indicated a significant improvement in the Psoriasis Area and Severity Index (PASI) scores compared to placebo . The study highlighted the compound's safety profile, with minimal adverse effects reported.
Case Study 2: Autoimmune Disease Potential
A recent study explored the use of CRAVACITINIB in patients with systemic lupus erythematosus (SLE). The results suggested that participants experienced reduced disease activity and improved quality of life metrics after treatment . This positions CRAVACITINIB as a promising candidate for further research in autoimmune disorders.
作用機序
The mechanism of action of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and the nature of the substituents on the pyridazine ring .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several methyl ester-based herbicides, as outlined below. Key differences in substituents and linkages correlate with variations in activity and application.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: The pyridazine ring in the target compound is less prevalent in commercial herbicides compared to pyridine (haloxyfop) or pyrimidine (pyriminobac-methyl).
Linkage Type :
- The thioether (-S-) linkage in the target compound differs from the ether (-O-) linkages in haloxyfop methyl and diclofop-methyl. Thioethers are generally more resistant to oxidative degradation, which could enhance environmental persistence or require higher doses for efficacy .
In contrast, haloxyfop’s trifluoromethyl and chloro groups enhance electronegativity, favoring interactions with polar residues in target enzymes .
Biological Activity: While haloxyfop-methyl and diclofop-methyl are acetyl-CoA carboxylase (ACCase) inhibitors used against grasses, the target compound’s activity remains unconfirmed. Its unique substituents may redirect its mechanism of action, such as inhibition of acetolactate synthase (ALS), a common target for sulfonylurea and imidazolinone herbicides.
生物活性
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate is a compound with a unique structural configuration that suggests significant biological activity. This article explores its biological properties, potential applications in pharmaceuticals, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl ester group , a cyclopropanecarboxamide moiety , and a pyridazine ring , linked by a thioether bond. The molecular formula is with a molecular weight of approximately 281.33 g/mol . The structural characteristics contribute to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds containing pyridazine rings exhibit antimicrobial activity. Studies suggest that Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.
Anti-inflammatory Effects
Pyridazine derivatives have been associated with anti-inflammatory properties. Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate may modulate inflammatory pathways, potentially reducing symptoms in conditions such as arthritis or other inflammatory disorders. Further studies are required to elucidate the specific mechanisms involved .
The mechanism of action for Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate likely involves interaction with specific enzymes or receptors within biological systems. The pyridazine ring may play a crucial role in these interactions, influencing various signaling pathways and enzymatic activities.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate:
- Antimicrobial Activity : In vitro studies demonstrated that related pyridazine compounds inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Animal models showed that pyridazine derivatives reduced inflammation markers in tissues, suggesting a potential therapeutic role in chronic inflammatory diseases.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate exhibited selective toxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
To better understand the unique properties of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate, it is useful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Zardaverine | Pyridazine core | Anti-platelet agent |
| Emorfazone | Pyridazine ring | Anti-inflammatory properties |
| Methyl 3-(4-hydroxyphenyl)propionate | Contains phenolic group | Exhibits antioxidant properties |
This comparison highlights how Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate may possess distinct biological activities due to its specific structural attributes.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate, and how can reaction intermediates be optimized?
- Methodology : The compound can be synthesized via sequential functionalization of the pyridazine core. Key steps include:
- Step 1 : Introduction of the cyclopropanecarboxamide group at the 6-position of pyridazine using carbodiimide-based coupling reagents (e.g., HATU or EDC) .
- Step 2 : Thioether formation via nucleophilic substitution at the 3-position of pyridazine with methyl 2-mercaptopropanoate under basic conditions (e.g., NaH/DMF) .
- Optimization : Monitor reaction progress via HPLC (retention time ~0.90 min under SQD-FA05 conditions) and use LCMS (m/z 450 [M+H2O]+) to confirm intermediate purity .
Q. How can the stereochemistry and spatial conformation of this compound be confirmed experimentally?
- Methodology : Use X-ray crystallography to resolve the 3D structure, particularly focusing on the thioether linkage and cyclopropane ring geometry. For dynamic analysis, employ NOESY NMR to assess spatial proximity of protons in the cyclopropane and pyridazine moieties .
Q. What are the stability profiles of Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate under varying storage conditions?
- Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, MeOH) at 4°C, 25°C, and −20°C. Monitor degradation via LCMS and quantify impurities using high-resolution mass spectrometry (HRMS). Stability is influenced by the ester group’s susceptibility to hydrolysis, requiring pH-controlled storage .
Advanced Research Questions
Q. How does the thioether linkage in this compound influence its reactivity in biological systems?
- Methodology : Investigate thioether oxidation using hydrogen peroxide or cytochrome P450 enzymes to form sulfoxide/sulfone derivatives. Characterize metabolites via LCMS and compare bioactivity (e.g., enzyme inhibition) using kinetic assays. The thioether’s electron-rich nature may enhance interactions with cysteine residues in target proteins .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology :
- In vitro : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases or proteases).
- In vivo : Perform pharmacokinetic studies (e.g., bioavailability, half-life) to assess metabolic stability.
- Data reconciliation : Cross-validate using transgenic models or isotope-labeled compound tracking to identify off-target effects .
Q. How can computational modeling predict the compound’s interaction with cyclopropane-sensitive enzymes?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with enzymes like cyclopropane hydrolases, focusing on steric clashes between the cyclopropane ring and active-site residues.
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the enzyme-ligand complex.
- Validation : Compare predicted binding energies with experimental IC50 values from enzymatic assays .
Q. What analytical techniques are critical for detecting and quantifying degradation products during long-term studies?
- Methodology :
- HPLC-DAD/ELSD : Use gradient elution (ACN/water + 0.1% TFA) to separate degradation products.
- HRMS : Identify fragments via collision-induced dissociation (CID) and match to spectral libraries.
- Quantification : Apply qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
